molecular formula C14H17ClO3 B1325852 8-(2-Chlorophenyl)-8-oxooctanoic acid CAS No. 898792-65-9

8-(2-Chlorophenyl)-8-oxooctanoic acid

Cat. No. B1325852
CAS RN: 898792-65-9
M. Wt: 268.73 g/mol
InChI Key: WZQZLNOXRQSGBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, the reagents, the conditions under which the reaction is carried out, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type of bonds (single, double, triple) between the atoms .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions it undergoes, the products formed, and the conditions required for the reactions are usually discussed .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Overview of Chlorinated Compounds

Chlorinated compounds, including chlorophenols and chlorinated ethenes, have been extensively studied for their environmental impact, toxicity, and degradation pathways. These studies provide a foundational understanding for exploring the scientific applications of specific chlorinated compounds like 8-(2-Chlorophenyl)-8-oxooctanoic acid.

Environmental Degradation and Remediation

Research on chlorinated compounds such as chlorophenols and chlorinated ethenes has highlighted their persistence in the environment and the challenges associated with their biodegradation. Studies have investigated natural attenuation processes in environments like hyporheic zones, where biogeochemical processes can potentially reduce contaminant fluxes to surface water bodies, offering insights into natural remediation strategies (Weatherill et al., 2018).

Biodegradation Mechanisms

The biodegradation of chlorinated compounds, including insights into microbial pathways capable of breaking down these persistent pollutants, is crucial for developing bioremediation strategies. Research has focused on understanding the microbial degradation of chlorophenols, with implications for enhancing the biodegradability of similar chlorinated compounds through microbial action or genetic engineering (Gunawardana et al., 2011).

Toxicological Impact and Safety

The toxicological profiles of chlorinated compounds, including their effects on aquatic organisms and potential human health risks, have been extensively reviewed. Understanding the toxic mechanisms of chlorophenols, for instance, helps in assessing the safety and environmental impact of related chlorinated compounds, guiding their application and management in scientific research and industrial processes (Ge et al., 2017).

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it .

Future Directions

This involves discussing potential future research directions. For example, if the compound has medicinal properties, future research could involve improving its efficacy, reducing its side effects, or finding new therapeutic applications .

properties

IUPAC Name

8-(2-chlorophenyl)-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO3/c15-12-8-6-5-7-11(12)13(16)9-3-1-2-4-10-14(17)18/h5-8H,1-4,9-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQZLNOXRQSGBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645506
Record name 8-(2-Chlorophenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-Chlorophenyl)-8-oxooctanoic acid

CAS RN

898792-65-9
Record name 2-Chloro-η-oxobenzeneoctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(2-Chlorophenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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